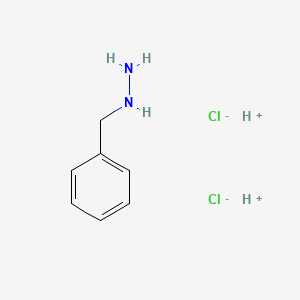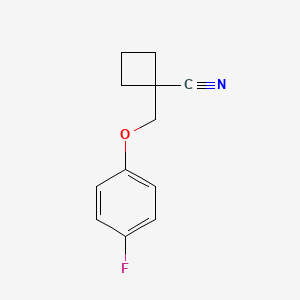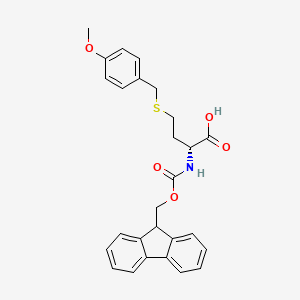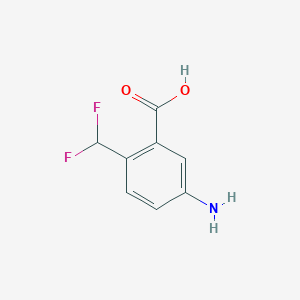
5-Amino-2-(difluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(difluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol . It is characterized by the presence of an amino group at the 5-position and a difluoromethyl group at the 2-position on the benzoic acid ring. This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
One method to synthesize 5-Amino-2-(difluoromethyl)benzoic acid involves the dearomatization-rearomatization strategy. This method starts with 2,5-cyclohexadienones prepared from phenols via oxidative dearomatization. The 2,5-cyclohexadienones react with difluoromethyl 2-pyridyl sulfone under basic conditions to form gem-difluoroolefins in situ. These intermediates are then attacked by nucleophiles and further aromatized to form the desired benzoic acids .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(difluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Nitrobenzoic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino and thiol-substituted benzoic acids.
Scientific Research Applications
5-Amino-2-(difluoromethyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, although it is not approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
similar compounds, such as 5-aminosalicylic acid, exert their effects by inhibiting the synthesis of folic acid and acting as antioxidants . The molecular targets and pathways involved may include enzyme inhibition and modulation of oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
5-Aminosalicylic acid: Used in the treatment of inflammatory bowel disease.
2-Amino-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group
Uniqueness
5-Amino-2-(difluoromethyl)benzoic acid is unique due to the presence of the difluoromethyl group, which can impart different chemical and biological properties compared to its trifluoromethyl counterpart.
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
5-amino-2-(difluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-7(10)5-2-1-4(11)3-6(5)8(12)13/h1-3,7H,11H2,(H,12,13) |
InChI Key |
SVYPSLMRUKVZDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009942.png)
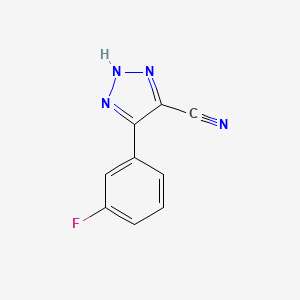
![7-Bromo-4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13009947.png)
![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13009948.png)
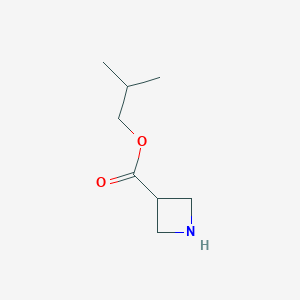
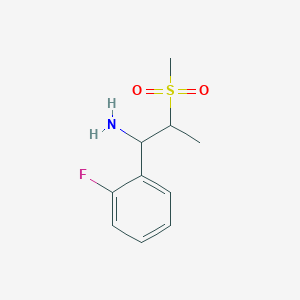
![7-Methylbenzo[d]isothiazole](/img/structure/B13009985.png)


![(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine](/img/structure/B13009997.png)
![N,N,5'-Trimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13010002.png)
